molecular formula C5H5NO2 B1349290 1-Cyanocyclopropanecarboxylic acid CAS No. 6914-79-0

1-Cyanocyclopropanecarboxylic acid

Cat. No.: B1349290
CAS No.: 6914-79-0
M. Wt: 111.1 g/mol
InChI Key: KSJJMSKNZVXAND-UHFFFAOYSA-N
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Description

1-Cyanocyclopropanecarboxylic acid is a substituted cyclopropane compound with the molecular formula C₅H₅NO₂ and a molecular weight of 111.10 g/mol It is characterized by a cyclopropane ring with a cyano group and a carboxylic acid group attached to it

Preparation Methods

The synthesis of 1-Cyanocyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives . This method typically requires specific reaction conditions, including the use of appropriate solvents and catalysts to facilitate the addition reaction.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of diazo compounds, ylides, and carbene intermediates for cyclopropanation reactions

Chemical Reactions Analysis

1-Cyanocyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-Cyanocyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes like sphingosine kinase, which plays a role in cellular signaling pathways . The compound’s effects are mediated through the formation of stable complexes with these targets, leading to the modulation of their activity.

Comparison with Similar Compounds

1-Cyanocyclopropanecarboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-cyanocyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJJMSKNZVXAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369813
Record name 1-cyanocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-79-0
Record name 1-Cyanocyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-cyanocyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-cyanocyclopropane-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the crystal structure of 1-Cyanocyclopropanecarboxylic acid?

A1: this compound (C5H5NO2) crystallizes in the orthorhombic crystal system with the space group Pnma. [] This information is derived from X-ray crystallography studies.

Q2: Are there any known chemical reactions involving this compound as an intermediate?

A2: Yes, research suggests that this compound can act as an intermediate in the synthesis of 2-Oxo-1-phenyl-3-pyrrolidinecarboxylic acid. [] This synthesis involves a homoconjugate addition of nucleophiles to cyclopropane-1,1-dicarboxylate derivatives.

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